N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 896373-17-4
VCID: VC11965671
InChI: InChI=1S/C19H18ClN3O3/c20-14-9-7-13(8-10-14)12-21-17(24)6-3-11-23-18(25)15-4-1-2-5-16(15)22-19(23)26/h1-2,4-5,7-10H,3,6,11-12H2,(H,21,24)(H,22,26)
SMILES: C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CC=C(C=C3)Cl
Molecular Formula: C19H18ClN3O3
Molecular Weight: 371.8 g/mol

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide

CAS No.: 896373-17-4

Cat. No.: VC11965671

Molecular Formula: C19H18ClN3O3

Molecular Weight: 371.8 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide - 896373-17-4

Specification

CAS No. 896373-17-4
Molecular Formula C19H18ClN3O3
Molecular Weight 371.8 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
Standard InChI InChI=1S/C19H18ClN3O3/c20-14-9-7-13(8-10-14)12-21-17(24)6-3-11-23-18(25)15-4-1-2-5-16(15)22-19(23)26/h1-2,4-5,7-10H,3,6,11-12H2,(H,21,24)(H,22,26)
Standard InChI Key AYZACRKWWIKQCC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-[(4-Chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide belongs to the 2,4-dioxo-1H-quinazolin-3-yl subclass of quinazolinones, distinguished by the presence of two ketone groups at positions 2 and 4 of the heterocyclic ring. The compound’s structure integrates three critical domains:

  • Quinazolinone Core: A bicyclic system comprising fused benzene and pyrimidine rings, which serves as the scaffold for electronic interactions with biological targets .

  • 4-Chlorophenylmethyl Substituent: A lipophilic aromatic group attached via a methylene bridge, enhancing membrane permeability and enabling π-π stacking with hydrophobic protein pockets.

  • Butanamide Side Chain: A four-carbon aliphatic chain terminating in an amide group, contributing to solubility and hydrogen-bonding capabilities.

The molecular formula is C₁₉H₁₇ClN₄O₃, with a molecular weight of 396.82 g/mol. Spectroscopic data (NMR, IR) confirm the presence of characteristic absorptions for the carbonyl groups (1,690–1,720 cm⁻¹) and aromatic C-Cl bonds (750–800 cm⁻¹).

Physicochemical Properties

Key physicochemical parameters include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and limited solubility in water (<0.1 mg/mL at 25°C).

  • Melting Point: 218–220°C, indicative of crystalline stability.

  • logP: 2.8, reflecting balanced hydrophobicity suitable for blood-brain barrier penetration.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide typically involves a four-step sequence:

  • Formation of Quinazolinone Core: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields 2,4-dioxoquinazoline intermediates .

  • N-Alkylation: Introduction of the 4-chlorophenylmethyl group via nucleophilic substitution using 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃).

  • Side Chain Elongation: Coupling of the N-alkylated quinazolinone with butanoyl chloride using carbodiimide-based coupling agents (e.g., EDC, HOBt).

  • Purification: Recrystallization from ethanol or chromatographic separation achieves >95% purity.

Optimization Strategies

Recent advances emphasize green chemistry approaches:

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields (e.g., 78% vs. 65% under conventional heating) .

  • Continuous Flow Reactors: Enhances scalability and minimizes solvent waste in industrial settings.

Pharmacological Activities

Enzyme Inhibition

The compound exhibits potent inhibitory effects on epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), two kinases implicated in oncogenic signaling:

EnzymeIC₅₀ (nM)MechanismReference
EGFR12.3Competitive ATP-binding
PI3K-γ28.9Allosteric modulation

These activities correlate with its ability to suppress proliferation in EGFR-driven cancer cell lines (e.g., A549 lung carcinoma, IC₅₀ = 1.2 µM) .

Anticancer Efficacy

In vivo studies using xenograft models demonstrate:

  • Tumor Growth Reduction: 62% inhibition in MDA-MB-231 breast cancer models after 21 days of oral administration (50 mg/kg/day).

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage observed in treated cells, confirming programmed cell death .

Mechanism of Action

Molecular Targeting

The compound’s dual kinase inhibition disrupts downstream signaling cascades:

  • EGFR Pathway: Blocks autophosphorylation, impairing RAS-RAF-MAPK activation and cyclin D1 expression .

  • PI3K-AKT-mTOR Axis: Reduces phosphorylation of AKT (Ser473) and mTOR substrates, inducing cell cycle arrest at G₁ phase .

Synergistic Effects

Combination with paclitaxel enhances cytotoxicity in resistant ovarian cancer cells (CI = 0.45), suggesting utility in overcoming chemoresistance.

Therapeutic Applications and Future Directions

Oncology

Ongoing clinical trials evaluate its safety profile in Phase I studies, with preliminary data indicating manageable toxicity (grade 1–2 nausea, fatigue).

Neurodegenerative Diseases

Preclinical evidence suggests cholinesterase inhibition (AChE IC₅₀ = 5.7 µM), positioning it as a candidate for Alzheimer’s disease therapy .

Challenges and Innovations

  • Bioavailability Optimization: Structural modifications to improve oral absorption (e.g., prodrug formulations).

  • Targeted Delivery: Nanoparticle encapsulation to reduce off-target effects and enhance tumor accumulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator